BPR1K871 is a novel quinazoline-based compound identified as a multi-kinase inhibitor, primarily targeting the FLT3 (Fms-like tyrosine kinase 3) and AURKA (Aurora kinase A) pathways. It has shown promise in the treatment of acute myeloid leukemia and various solid tumors. The compound was developed through rational drug design, focusing on enhancing its efficacy against specific kinases involved in cancer progression. The synthesis of BPR1K871 has been optimized to improve yield and purity, facilitating its use in preclinical studies and potential clinical applications .
The discovery of BPR1K871 was reported in several scientific publications, highlighting its synthesis, characterization, and biological evaluation. The primary studies include those published in Oncotarget and ACS Publications, which detail its development as a potent dual inhibitor for specific cancer targets .
BPR1K871 is classified as a multi-kinase inhibitor within the broader category of anticancer agents. Its structure is characterized by a quinazoline core, which is common among various kinase inhibitors. This compound specifically inhibits multiple kinases, making it a candidate for targeted cancer therapies .
The synthesis of BPR1K871 has undergone several iterations to optimize the process for scalability and safety. The most recent method (Route B3) involves a streamlined approach that eliminates hazardous reagents and reduces the number of purification steps. The key features of this method include:
Ultimately, Route B3 achieved a yield of 16.5% with high purity (97.8% HPLC), producing significant quantities suitable for preclinical testing .
The synthesis involves multiple steps, including:
BPR1K871 features a quinazoline core structure with specific substitutions at the 6- and 7-positions that are critical for its biological activity. The compound's molecular formula is C₂₃H₂₃N₅O₂S, with a molecular weight of approximately 425.53 g/mol.
Key structural data includes:
BPR1K871 undergoes several important chemical reactions during its synthesis, including:
The optimization of reaction conditions has been crucial in improving yields and minimizing side reactions. For instance, using less reactive chlorinating agents has reduced impurity levels significantly during synthesis .
BPR1K871 functions as a dual inhibitor targeting FLT3 and AURKA kinases, which are pivotal in cell proliferation and survival pathways in cancer cells.
The mechanism involves competitive inhibition at the ATP-binding sites of these kinases, leading to:
In vitro studies have shown that BPR1K871 effectively reduces cell viability at low concentrations (EC50 ~ 5 nM), demonstrating its potential as an effective therapeutic agent against malignancies .
BPR1K871 is characterized by:
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during formulation development .
BPR1K871 has significant potential applications in oncology, particularly for:
Further studies are ongoing to explore its full therapeutic potential and optimize its clinical application strategies .
The discovery of BPR1K871 originated from a strategic scaffold-hopping approach aimed at overcoming the limitations of early furanopyrimidine-based kinase inhibitors. Previous work identified furanopyrimidine 3 as a dual FLT3/AURKA inhibitor, but it suffered from suboptimal physicochemical properties, including high lipophilicity (LogD~7~.4 = 7.10) and a molecular weight of 567 Da, which compromised its drug-like characteristics [1] [3]. Through rational hybrid design, researchers synthesized lead compound 4 featuring a quinazoline core instead of furanopyrimidine, while retaining the critical thiazole-containing urea side chain known for its kinase affinity. This scaffold transition yielded dramatic improvements:
Table 1: Physicochemical and Biochemical Comparison of Core Scaffolds
Property | Furanopyrimidine 3 | Quinazoline 4 | Improvement Factor |
---|---|---|---|
Molecular Weight | 567 Da | 485 Da | 14.5% reduction |
LogD~7.4~ | 7.10 | 4.41 | 5.6-fold decrease |
AURKA IC~50~ | 43 nM | 4.9 nM | 8.8-fold increase |
FLT3 IC~50~ | 322 nM | 127 nM | 2.5-fold increase |
MOLM-13 EC~50~ | >100 nM | ~40 nM | >2.5-fold increase |
The quinazoline core conferred enhanced ATP-binding site compatibility due to its planar heterocyclic structure, mimicking the natural adenine moiety of ATP. This scaffold is recognized as a "privileged structure" in kinase inhibitor design, evidenced by its presence in 5 out of 30 FDA-approved kinase inhibitors [3]. Crucially, the reduced lipophilicity dramatically improved the compound's aqueous solubility profile, addressing a critical limitation of the furanopyrimidine series. However, despite its potent enzymatic and cellular activity (EC~50~ ~40 nM in AML cell lines), lead 4 still exhibited poor aqueous solubility (0.452 μg/mL) and dose-limiting toxicity, necessitating further structural refinement [3] [6].
A systematic SAR exploration focused on optimizing substitutions at the 6- and 7-positions of the quinazoline ring and modifying the urea-linked side chain. This investigation enabled fine-tuning of the inhibitory activity toward FLT3 and Aurora kinases (AURKA and AURKB), yielding compounds with distinct selectivity profiles [1] [3]:
Table 2: Key SAR Findings from Quinazoline Optimization
Compound | R1 | R2 | AURKA IC~50~ (nM) | FLT3 IC~50~ (nM) | Selectivity Profile | MOLM-13 EC~50~ (nM) |
---|---|---|---|---|---|---|
4 | 6-OMe | 7-OMe | 4.9 | 127 | Dual, moderate | ~40 |
5 | H | H | 15.3 | >1000 | AURKA selective | >100 |
6 | 6,7-di-OCH~2~CH~2~OCH~3~ | 6.2 | 135 | Dual | 42 | |
7 | 6-OCH~2~CH~2~OCH~3~ | H | 9.8 | 1320 | AURKA selective (100-fold) | 58 |
8 | H | 7-OCH~2~CH~2~OCH~3~ | 8.1 | 148 | FLT3 selective | 47 |
13 | 6-OCF~3~ | 7-NH~2~ | 620 | 21 | FLT3 selective (30-fold) | 32 |
BPR1K871 | 6-Cl | 7-NH~2~ | 22 | 19 | Balanced Dual | ~5 |
Critical SAR insights emerged:
Kinase profiling revealed BPR1K871 as a multi-kinase inhibitor, potently inhibiting 77 out of 395 non-mutant kinases by >65% at 1 μM. This broad activity translated to potent efficacy beyond AML, inhibiting solid tumor cell lines like COLO205 (colorectal) and Mia-PaCa2 (pancreatic) with EC~50~ values <100 nM [3] [6]. Functional validation via Western blotting confirmed potent suppression of FLT3 autophosphorylation and STAT5 signaling in MV4-11 cells, and inhibition of Aurora kinase-mediated Histone H3 phosphorylation in HCT-116 cells [1].
Computational approaches played a pivotal role in refining BPR1K871's potency and physicochemical properties. Initial design leveraged molecular hybridization strategies guided by 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models derived from furanopyrimidine and early quinazoline analogs [3] [8]. These models highlighted:
Advanced computational tools like 3D-QSARpy were employed to overcome limitations of traditional methods (e.g., CoMFA/CoMSIA). This platform integrated diverse machine learning algorithms (e.g., Random Forest, SVM) and variable selection strategies to handle the high dimensionality of 3D molecular interaction field (MIF) descriptors (steric, electrostatic, hydrophobic, H-bond) [8]. Key optimizations driven by modeling included:
These integrated computational strategies validated BPR1K871's optimal binding mode: the quinazoline core occupies the ATP pocket, the urea linker forms hinge-region H-bonds, and the substituted thiazole extends into a specificity pocket, enabling potent multi-kinase inhibition [1] [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7